Dimethyl(2-bromoethyl)phosphonate
Overview
Description
Dimethyl(2-bromoethyl)phosphonate is an organophosphorus compound with the molecular formula C4H10BrO3P. It is a colorless to slightly yellow liquid that is soluble in water. This compound is used in various chemical reactions and has applications in different fields such as chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl(2-bromoethyl)phosphonate can be synthesized through several methods. One common method involves the reaction of dimethyl phosphite with 2-bromoethanol under basic conditions. The reaction typically proceeds as follows:
(CH3O)2P(O)H+BrCH2CH2OH→(CH3O)2P(O)CH2CH2Br+H2O
This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the phosphonate ester .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
Dimethyl(2-bromoethyl)phosphonate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The phosphonate group can be oxidized to form phosphonic acids.
Reduction Reactions: The compound can be reduced to form phosphine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include azidoethylphosphonates, thioethylphosphonates, and alkoxyethylphosphonates.
Oxidation Reactions: Products include phosphonic acids.
Reduction Reactions: Products include phosphine derivatives.
Scientific Research Applications
Dimethyl(2-bromoethyl)phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of phosphonate esters and phosphonic acids.
Biology: The compound is used in the synthesis of biologically active molecules, including enzyme inhibitors and potential therapeutic agents.
Medicine: It is explored for its potential use in drug development, particularly in the design of prodrugs and enzyme inhibitors.
Industry: The compound is used in the production of flame retardants, plasticizers, and other industrial chemicals
Mechanism of Action
The mechanism of action of dimethyl(2-bromoethyl)phosphonate involves its reactivity with nucleophiles. The bromine atom is a good leaving group, making the compound highly reactive in substitution reactions. The phosphonate group can also participate in various chemical transformations, contributing to the compound’s versatility in synthesis .
Comparison with Similar Compounds
Similar Compounds
Diethyl(2-bromoethyl)phosphonate: Similar in structure but with ethyl groups instead of methyl groups.
Dimethyl(2-chloroethyl)phosphonate: Similar but with a chlorine atom instead of a bromine atom.
Dimethyl(2-iodoethyl)phosphonate: Similar but with an iodine atom instead of a bromine atom.
Uniqueness
Dimethyl(2-bromoethyl)phosphonate is unique due to its specific reactivity profile. The bromine atom provides a balance between reactivity and stability, making it suitable for a wide range of chemical reactions. Its methyl groups also contribute to its solubility and ease of handling compared to its ethyl and iodo counterparts .
Properties
IUPAC Name |
1-bromo-2-dimethoxyphosphorylethane | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10BrO3P/c1-7-9(6,8-2)4-3-5/h3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCXIVFAMGPGRGX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(CCBr)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10BrO3P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70300685 | |
Record name | dimethyl(2-bromoethyl)phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70300685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26119-42-6 | |
Record name | NSC138341 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138341 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | dimethyl(2-bromoethyl)phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70300685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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